N-ethyl-6-(trifluoromethyl)pyridin-3-amine
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Overview
Description
N-ethyl-6-(trifluoromethyl)pyridin-3-amine is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of an ethyl group attached to the nitrogen atom and a trifluoromethyl group at the 6-position of the pyridine ring. The trifluoromethyl group is known for its strong electron-withdrawing properties, which can significantly influence the chemical and physical properties of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-6-(trifluoromethyl)pyridin-3-amine can be achieved through various synthetic routes. One common method involves the reaction of 6-(trifluoromethyl)pyridin-3-amine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could include the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-6-(trifluoromethyl)pyridin-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidation states and derivatives of the compound .
Scientific Research Applications
N-ethyl-6-(trifluoromethyl)pyridin-3-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: The compound is used in the development of agrochemicals, such as herbicides and insecticides, due to its unique chemical properties
Mechanism of Action
The mechanism of action of N-ethyl-6-(trifluoromethyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. The compound’s electron-withdrawing properties can also influence its reactivity and stability, making it a valuable tool in various chemical and biological processes .
Comparison with Similar Compounds
N-ethyl-6-(trifluoromethyl)pyridin-3-amine can be compared with other similar compounds, such as:
6-(trifluoromethyl)pyridin-3-amine: Lacks the ethyl group, which can affect its chemical properties and reactivity.
N-methyl-6-(trifluoromethyl)pyridin-3-amine: Contains a methyl group instead of an ethyl group, leading to differences in steric and electronic effects.
N-ethyl-2,6-diamino-4-fluoropyridinium triflate: Contains additional amino and fluorine groups, which can significantly alter its chemical behavior and applications
Properties
IUPAC Name |
N-ethyl-6-(trifluoromethyl)pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2/c1-2-12-6-3-4-7(13-5-6)8(9,10)11/h3-5,12H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWBWUWYORXZRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CN=C(C=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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